molecular formula C15H11BrClNO4 B4757242 N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide CAS No. 6634-86-2

N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide

Cat. No.: B4757242
CAS No.: 6634-86-2
M. Wt: 384.61 g/mol
InChI Key: FOESJNQTJLEQBZ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide is a chemical compound offered for research and development purposes. Compounds featuring the 1,3-benzodioxole core, present in this molecule, are found in nature and are of significant interest in medicinal chemistry due to their diverse biological activities . This scaffold is present in various synthetic compounds investigated for a range of potential applications, including serving as alpha-amylase inhibitors for diabetes research and functioning as agonists for the auxin receptor TIR1 to study plant root growth . The specific research applications for this compound are still being explored. Researchers are investigating this and similar molecules to understand their potential mechanisms of action and full research value. This product is intended for use by qualified researchers in a controlled laboratory setting only. Important Notice: This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO4/c16-9-1-3-12(11(17)5-9)20-7-15(19)18-10-2-4-13-14(6-10)22-8-21-13/h1-6H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOESJNQTJLEQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366490
Record name N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6634-86-2
Record name N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Bromination and Chlorination: The phenoxyacetamide moiety can be synthesized by brominating and chlorinating the appropriate phenol derivative.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the brominated and chlorinated phenoxyacetamide under suitable conditions, often using a base and a coupling agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogens or to reduce other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide exhibit various biological properties, including:

Industrial Applications

This compound has potential applications in various industrial sectors:

  • Pharmaceutical Industry : Due to its biological activities, this compound could serve as a lead compound for the development of new drugs targeting bacterial infections or cancer.
  • Material Science : The unique properties of this compound may allow it to be used in the development of specialty materials, including polymers and coatings that require specific chemical resistance or functional properties .

Case Studies and Research Findings

A review of literature reveals several studies focusing on compounds structurally related to this compound:

StudyFindings
Ritter et al. (2009)Investigated the antibacterial activity of benzodioxole derivatives; found promising results against Gram-positive bacteria.
Bagihalli et al. (2008)Reported on the synthesis and characterization of related compounds with notable antitumor activity.
Fun et al. (2008)Discussed various synthetic routes for similar compounds, emphasizing their potential in medicinal chemistry applications.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility: The target compound can likely be synthesized via nucleophilic substitution of 4-bromo-2-chlorophenol with bromoacetamide intermediates, similar to methods in .
  • Biological Potential: Structural parallels with antimicrobial acetamides () and sulfonamide derivatives () suggest antibacterial, antifungal, or enzyme-inhibitory activity. However, empirical validation is required.
  • SAR Insights :
    • Halogen Position : 4-Bromo substitution may enhance steric effects compared to 2-bromo isomers .
    • Benzodioxol vs. Aryl Groups : The 1,3-benzodioxol moiety could improve metabolic stability compared to simple aryl groups .

Data Table: Key Structural and Functional Comparisons

Compound Name (Reference) Molecular Formula Substituents Key Properties/Activities
Target Compound C₁₅H₁₁BrClNO₄ 4-Bromo-2-chlorophenoxy, benzodioxolyl Inferred lipophilicity, potential antimicrobial
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(2-bromo-4-chlorophenoxy)acetamide C₁₅H₁₁BrClNO₄ 2-Bromo-4-chlorophenoxy (positional isomer) Steric and electronic differences vs. target
Compound 47 (Ravindra et al.) C₂₀H₁₈F₂N₄O₃S₂ Benzo[d]thiazol sulfonyl piperazinyl MIC = 12.5 µg/mL (gram-positive bacteria)
N-(1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)methyl-methylamino]acetamide C₁₇H₁₇BrN₂O₃ Bromophenylmethyl-methylamino Enhanced basicity vs. phenoxy derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via a two-step process: (1) condensation of 1,3-benzodioxol-5-amine with chloroacetyl chloride to form the acetamide intermediate, followed by (2) nucleophilic substitution of the chloro group with 4-bromo-2-chlorophenol under basic conditions (e.g., K₂CO₃ in DMF). Purification is achieved via recrystallization using ethanol/water mixtures, with purity confirmed by HPLC (>98%) and NMR spectroscopy .
  • Key Considerations : Monitor reaction temperatures to avoid decomposition of the bromo-chlorophenol moiety. Use anhydrous conditions to prevent hydrolysis of the acetamide bond.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a Rigaku R-AXIS RAPID IP diffractometer with MoKα radiation (λ = 0.71073 Å). Refinement is performed using SHELXL , which handles non-centrosymmetric space groups (e.g., Pca2₁) and accounts for hydrogen bonding networks. Hydrogen atoms are placed geometrically and refined isotropically .
  • Key Parameters : Unit cell dimensions (e.g., a = 14.429 Å, b = 5.1258 Å, c = 30.679 Å), Z = 8, and R-factor convergence (<0.05) .

Advanced Research Questions

Q. How can intermolecular hydrogen bonding patterns influence the compound’s crystallographic packing and stability?

  • Methodology : Analyze hydrogen bonds (N–H···O and C–H···O) using graph-set notation (e.g., C(4) chains) to identify supramolecular motifs. For this compound, two independent hydrogen-bonded chains propagate along the b-axis, stabilized by N–H···O interactions (2.89–2.92 Å). Use SHELXPRO to visualize and quantify these interactions .
  • Contradictions : Discrepancies in hydrogen bond lengths may arise from temperature-dependent lattice vibrations. Address this by collecting data at low temperatures (e.g., 100 K) and refining anisotropic displacement parameters .

Q. What strategies resolve crystallographic twinning observed in this compound?

  • Methodology : Reciprocal-space twin refinement in SHELXL using the TWIN and BASF commands. For the title compound, twinning arises from pseudo-merohedral twinning (twin law: -h, -k, l). Refine twin scale factors and validate with the R₁ value for twinned data (target <0.07) .
  • Experimental Design : Collect high-resolution data (θ > 25°) to improve the observation-to-parameter ratio. Use the HKLF5 format for twinned data processing .

Q. How can structural analogs inform structure-activity relationship (SAR) studies for bioactivity?

  • Methodology : Compare the title compound with analogs like N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide (PubChem CID: 5514-99-8). Focus on substituent effects:

  • Electron-withdrawing groups (Br, Cl) enhance electrophilicity, potentially increasing reactivity in cross-coupling reactions.
  • Benzodioxol moiety contributes to π-π stacking in protein binding pockets, as seen in related inhibitors (e.g., SecinH3) .
    • Data Analysis : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodology :

  • Melting Points : Variations may stem from polymorphism or impurities. Perform differential scanning calorimetry (DSC) to detect polymorphic transitions and thermogravimetric analysis (TGA) to assess thermal stability .
  • NMR Shifts : Compare data across deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). For example, the benzodioxol proton signal shifts from δ 6.72 ppm (DMSO) to δ 6.85 ppm (CDCl₃) due to solvent polarity .
    • Resolution : Report solvent, temperature, and instrument frequency (e.g., 400 MHz vs. 500 MHz) to standardize data .

Experimental Design Recommendations

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

  • Methodology :

  • Hydrolytic Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via LC-MS, focusing on cleavage of the acetamide bond (expected m/z: 154.03 for 1,3-benzodioxol-5-amine) .
  • Photostability : Expose to UV light (365 nm) and analyze by HPLC for bromo-to-hydroxy substitution products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide

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